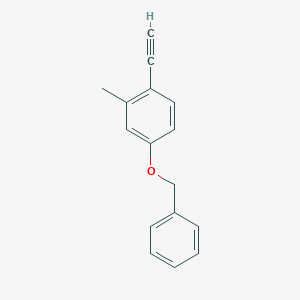

4-(Benzyloxy)-1-ethynyl-2-methylbenzene

描述

Strategic Position within Aryl Alkynes and Benzyl (B1604629) Ethers in Chemical Research

Aryl alkynes are a critical class of compounds in organic synthesis, valued for their ability to participate in a wide array of chemical reactions. rsc.orgnih.gov The carbon-carbon triple bond of the ethynyl (B1212043) group is a hub of reactivity, readily undergoing reactions such as Sonogashira coupling, cycloadditions (including "click chemistry"), and various transition-metal-catalyzed functionalizations. wikipedia.orgresearchgate.netorganic-chemistry.orgnih.govnih.gov This reactivity allows for the construction of complex carbon skeletons and the introduction of diverse functional groups. organic-chemistry.orgresearchgate.netacs.org

Simultaneously, the benzyl ether moiety serves as a robust and reliable protecting group for the phenolic hydroxyl group. uwindsor.caorganic-chemistry.orgacs.orgresearchgate.netwiley.com Benzyl ethers are widely employed in multi-step syntheses due to their stability across a broad range of reaction conditions, including acidic and basic environments, and their susceptibility to cleavage under specific, mild conditions, most commonly through catalytic hydrogenolysis. organic-chemistry.org This protective strategy is crucial for preventing unwanted side reactions at the hydroxyl group while chemical modifications are performed elsewhere in the molecule. The presence of both these functional groups in 4-(benzyloxy)-1-ethynyl-2-methylbenzene provides chemists with a powerful tool for sophisticated molecular design.

Overview of Synthetic Utility and Research Significance

The synthetic utility of this compound stems from its capacity to act as a versatile intermediate. The terminal alkyne allows for its coupling with various aryl or vinyl halides through reactions like the Sonogashira coupling, enabling the extension of the molecular framework. wikipedia.orgresearchgate.netorganic-chemistry.orgnih.govnih.gov This is a cornerstone of modern cross-coupling chemistry for the formation of carbon-carbon bonds.

A significant area of research where this compound has demonstrated its utility is in the synthesis of isochromenones. A patent has described the use of this compound in the preparation of isochromenone derivatives that are useful in the treatment of inflammation. This highlights the compound's relevance in medicinal chemistry and drug discovery. The synthesis of such heterocyclic compounds often relies on the strategic placement of functional groups that can participate in cyclization reactions, a role for which this compound is well-suited.

The general synthetic approach to this compound likely involves two key steps. The first is the introduction of the ethynyl group onto a substituted benzene (B151609) ring, and the second is the protection of the phenolic hydroxyl group with a benzyl group. A plausible synthetic route could start from a commercially available precursor like 2-methyl-4-nitrophenol, which can be converted to the corresponding aryl halide. A Sonogashira coupling reaction with a protected acetylene (B1199291) followed by deprotection would yield 4-ethynyl-2-methylphenol. guidechem.com Subsequent benzylation of the phenolic hydroxyl group using benzyl bromide in the presence of a base would afford the target compound. orgsyn.org Alternatively, the order of these steps could be reversed, with the benzylation of the phenol (B47542) preceding the introduction of the ethynyl group.

Current Research Landscape and Knowledge Gaps Pertaining to the Compound

The current research landscape for aryl alkynes is vibrant, with continuous development of new catalytic systems and synthetic methodologies to enhance their applications. nih.govacs.orgresearchgate.netresearchgate.net These advancements focus on improving reaction efficiency, selectivity, and functional group tolerance. Similarly, the development of novel protecting groups and deprotection strategies for hydroxyl functionalities remains an active area of investigation in organic synthesis. uwindsor.caorganic-chemistry.orgacs.org

Despite the clear potential of this compound as a synthetic intermediate, there appears to be a knowledge gap in the academic literature regarding its specific applications and detailed reaction profiling. While its use is documented in the patent literature for the synthesis of anti-inflammatory agents, comprehensive studies exploring its full range of reactivity and its application in the synthesis of other classes of compounds are not widely available in peer-reviewed journals.

Structure

3D Structure

属性

IUPAC Name |

1-ethynyl-2-methyl-4-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-3-15-9-10-16(11-13(15)2)17-12-14-7-5-4-6-8-14/h1,4-11H,12H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJRXRPWWKCFEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Benzyloxy 1 Ethynyl 2 Methylbenzene

Palladium-Catalyzed Cross-Coupling Reactions for Ethynyl (B1212043) Moiety Introduction

The creation of a carbon-carbon bond between an aryl group (sp²) and an alkyne (sp) is a cornerstone of modern organic synthesis. nih.gov Palladium-catalyzed reactions, particularly the Sonogashira coupling, are premier methods for achieving this transformation. nih.govscilit.com

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.org The reaction is valued for its reliability and ability to proceed under mild conditions, such as at room temperature and in aqueous media, making it suitable for the synthesis of complex molecules. wikipedia.org The synthesis of 4-(Benzyloxy)-1-ethynyl-2-methylbenzene would typically involve the coupling of a terminal alkyne with a substituted aryl halide, such as 4-(benzyloxy)-1-iodo-2-methylbenzene.

The classic Sonogashira protocol utilizes a palladium(0) catalyst, often formed in situ from a palladium(II) precursor like Pd(PPh₃)₂Cl₂, and a copper(I) salt, typically CuI, as a co-catalyst. wikipedia.org An amine, such as triethylamine, serves as both the base and often as the solvent. scielo.org.mx The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a key activated species in the catalytic cycle. wikipedia.org

Over the years, numerous optimizations have been developed to enhance the efficiency, scope, and environmental friendliness of the Sonogashira reaction. These include the development of highly active catalyst systems that allow for lower catalyst loadings and the use of copper-free conditions to prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling). wikipedia.orglibretexts.org The choice of palladium source, ligand, base, and solvent are all critical parameters that can be fine-tuned to optimize the reaction for a specific substrate. researchgate.netresearchgate.net For instance, the use of DMSO as a solvent has been shown to be highly effective for problematic Sonogashira couplings, leading exclusively to the desired double-coupled product in good yield. scielo.org.mx

| Palladium Catalyst | Co-catalyst/Ligand | Base | Solvent | Temperature (°C) | Key Feature/Finding | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene/THF | RT - 120 | Standard conditions, but can be problematic. | scielo.org.mx |

| Pd₂(dba)₃ | - | Et₃N | DMSO | RT | Exclusively gave double-coupled product in 1h. | scielo.org.mx |

| Pd-C3 (NHC complex) | - | Et₃N | Toluene | 100-120 | High yields (97-99%) with low catalyst loading (0.03-0.05 mol%). | researchgate.net |

| Pd(OAc)₂ | Xphos | Cs₂CO₃ | Acetonitrile (B52724) | Reflux | Effective for coupling with aryl tosylates, though slow addition may be needed. | google.com |

| [Pd(I)(PᵗBu₃)]₂ | Bu₄NI | Sodium Formate | Dioxane:H₂O | 100 | Reductive cross-coupling methodology. | nih.gov |

The ligands coordinated to the palladium center play a crucial role in modulating the catalyst's reactivity and stability. icmpp.ro In the Sonogashira catalytic cycle, ligands influence both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the final product. icmpp.ro Bulky and electron-rich phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or tri(ortho-tolyl)phosphine (P(o-tolyl)₃), are commonly used. libretexts.orgicmpp.ro

Key effects of ligands include:

Electron-richness: Donating ligands increase the electron density on the palladium, which facilitates the oxidative addition step, a crucial part of the catalytic cycle. icmpp.ro

Steric Bulk: Bulky ligands promote the formation of coordinatively unsaturated palladium species, which are highly reactive. They also encourage the reductive elimination step that releases the coupled product. icmpp.ro

The development of N-heterocyclic carbene (NHC) ligands has provided a powerful alternative to traditional phosphine ligands. okstate.edu NHCs are strong sigma-donors, forming very stable bonds with the metal center, which can lead to more robust and efficient catalysts. okstate.edu The combination of bulky and electron-rich ligands often results in more efficient Sonogashira couplings. libretexts.org For instance, custom-designed palladium complexes with specific phosphine or NHC ligands can catalyze the reaction at very low loadings. libretexts.orgresearchgate.net

| Ligand Class | Example Ligand | Key Characteristics | Impact on Catalysis | Reference |

|---|---|---|---|---|

| Monodentate Phosphines | Triphenylphosphine (PPh₃) | Common, stable, moderately electron-donating. | Standard for many Sonogashira reactions. | libretexts.org |

| Bulky, Electron-Rich Phosphines | X-Phos, P(t-Bu)₃ | High steric hindrance and strong electron-donating ability. | Promotes formation of reactive [Pd-L] species, aids oxidative addition and reductive elimination. | google.comicmpp.ro |

| Bidentate Phosphines | dppf, dppe | Chelating ligands that form stable complexes. | Can provide catalyst stability and control reactivity. | libretexts.org |

| N-Heterocyclic Carbenes (NHCs) | IMes, SIMes | Strong sigma-donors, sterically tunable. | Form highly stable and active catalysts, often allowing for lower catalyst loadings. | okstate.edu |

While the Sonogashira reaction is dominant, several alternative methods for the ethynylation of aryl halides exist. A significant variation is the copper-free Sonogashira coupling, which is advantageous as it prevents the formation of alkyne homocoupling byproducts. wikipedia.org

Other notable alternatives include:

Coupling with Alkynylsilanes: Alkynylsilanes can be coupled with aryl halides, followed by in situ desilylation with a fluoride (B91410) source (e.g., CsF) or base to generate the terminal alkyne. This approach avoids the use of volatile free alkynes. organic-chemistry.org

Coupling with Alkynyltrifluoroborates: Potassium alkynyltrifluoroborates are stable, crystalline solids that react readily with aryl halides or triflates in the presence of a palladium catalyst to provide internal alkynes in good to excellent yields. organic-chemistry.org

Decarboxylative Coupling: Internal alkynes can be synthesized by the palladium-catalyzed reaction of alkynyl carboxylic acids with aryl halides, which proceeds via a decarboxylative coupling mechanism. organic-chemistry.org

Transition-Metal-Free Coupling: Recent research has demonstrated that the cross-coupling of aryl halides and alkynes can be achieved without any transition metal catalyst. One method employs a super-reducing, phenalenyl-based molecule to activate the aryl halide via single electron transfer, generating a reactive aryl radical that subsequently reacts with the alkyne at room temperature. nih.gov

Etherification Strategies for the Benzyloxy Group Formation

The benzyloxy group in the target molecule is typically installed via an etherification reaction, most commonly a nucleophilic substitution. The choice of methodology depends on the substrate's functional group tolerance and the desired reaction conditions.

The most common method for forming benzyl (B1604629) ethers is the Williamson ether synthesis. youtube.commasterorganicchemistry.com This reaction involves the S_N2 displacement of a halide from a benzyl halide (e.g., benzyl chloride or benzyl bromide) by an alkoxide or phenoxide nucleophile. youtube.commasterorganicchemistry.com In the context of synthesizing this compound, the precursor would be the corresponding phenol (B47542), which is deprotonated by a base to form the more nucleophilic phenoxide.

The reaction is highly effective because benzyl halides are primary halides with no beta-hydrogens, which eliminates the possibility of a competing E2 elimination reaction, leading to clean and high-yielding S_N2 substitution. youtube.com Traditional methods often require strongly basic conditions to generate the phenoxide. francis-press.com

Alternative benzylation methods have been developed to circumvent the need for harsh bases or acids. orgsyn.org For example, 2-benzyloxy-1-methylpyridinium triflate (BnOPT) can act as a benzyl group transfer agent under mild, nearly neutral thermal conditions. orgsyn.org This reagent is particularly useful for substrates containing functional groups that are sensitive to strongly acidic or basic environments. orgsyn.org

| Method | Reagents | Base | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| Williamson Ether Synthesis | Phenol, Benzyl Chloride/Bromide | NaOH, K₂CO₃, NaH | Acetone, DMF, Toluene | Classic S_N2 reaction; high-yielding but requires base. | youtube.commasterorganicchemistry.comfrancis-press.com |

| Transfer Benzylation | Phenol, 2-benzyloxy-1-methylpyridinium triflate (BnOPT) | MgO (acid scavenger) | - | Mild, thermal, nearly neutral conditions; avoids strong bases. | orgsyn.org |

| Surfactant-Assisted Williamson Synthesis | Phenol derivative, Benzyl Chloride | - | Aqueous Media | Green chemistry approach using surfactants to facilitate reaction in water. | researchgate.net |

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. researchgate.net For the benzylation of a phenol, the phenoxide anion is typically generated in an aqueous sodium hydroxide (B78521) solution, while the benzyl halide is dissolved in an organic solvent. lew.ro

A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction. researchgate.netresearchgate.net The catalyst's cation forms an ion pair with the phenoxide anion, transporting it from the aqueous phase into the organic phase. lew.ro In the organic phase, the "naked" and highly reactive phenoxide anion can readily react with the benzyl halide to form the benzyl ether. lew.ro The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle.

PTC offers several advantages for etherification:

It avoids the need for anhydrous solvents and strong, hazardous bases like sodium hydride. tandfonline.com

Reactions can often be run at lower temperatures and with faster reaction times. researchgate.net

Liquid-liquid-liquid (L-L-L) PTC is an advanced strategy where a catalyst-rich third phase forms between the aqueous and organic layers, intensifying reaction rates and improving selectivity and catalyst reusability. researchgate.net

| Catalyst | Alkylating Agent | Base/Aqueous Phase | Organic Solvent | Key Advantage | Reference |

|---|---|---|---|---|---|

| Tetrabutylammonium bromide (TBAB) | Alkyl Halides | Aqueous NaOH | - | Promotes high yields in short times under continuous flow conditions. | researchgate.net |

| Tetrabutylammonium bromide (TBAB) | Benzyl Chloride | Aqueous NaOH | - | Found to be the best among several catalysts screened for L-L-L PTC. | researchgate.net |

| Tetrabutylammonium chloride (BNC) | Alkanoyl Chlorides | Aqueous NaOH | Dichloromethane | Efficient O-acylation, demonstrating PTC versatility. | lew.ro |

| Tetrabutylammonium hydrogen sulfate (B86663) | Bromoacetonitrile | K₂CO₃ | Acetonitrile | Effective under reasonable conditions (40°C). | phasetransfercatalysis.com |

Regioselective Methylation and Aromatic Substitution Pathways

Achieving the specific 1,2,4-substitution pattern of this compound hinges on the ability to control the regiochemical outcome of aromatic substitution reactions. The interplay between the directing effects of substituents and the use of specialized synthetic techniques is paramount.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique overcomes the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers. wikipedia.org The DoM process involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The DMG, which contains a heteroatom, coordinates to the lithium, facilitating the deprotonation at the adjacent position to form a stabilized aryllithium intermediate. wikipedia.orgunblog.fr This intermediate can then react with a wide range of electrophiles to introduce a substituent exclusively at the ortho position. wikipedia.org

For a potential synthesis of a precursor to this compound, the benzyloxy group (or a protected hydroxyl group like O-carbamate) can serve as a potent DMG. nih.gov A hypothetical DoM pathway could start with 4-benzyloxy-1-iodobenzene. The benzyloxy group would direct lithiation to the C-2 position. Subsequent quenching of the generated aryllithium species with a methylating agent, such as methyl iodide, would install the methyl group at the desired position, yielding 4-(benzyloxy)-1-iodo-2-methylbenzene. This intermediate is then primed for the introduction of the ethynyl group via Sonogashira coupling.

Key Features of Directed ortho-Metalation:

High Regioselectivity: Functionalization occurs exclusively at the position ortho to the DMG. wikipedia.org

Powerful Directing Groups: A hierarchy of DMGs has been established, with groups like amides, carbamates, and methoxy (B1213986) groups being highly effective. nih.gov

Versatility: The resulting aryllithium intermediate reacts with numerous electrophiles (e.g., alkyl halides, carbon dioxide, silyl (B83357) chlorides). unblog.fr

The choice of base is critical; while alkyllithium reagents are common, lithium amides like lithium diisopropylamide (LDA) can be used to avoid competing reactions, especially with sensitive substrates. acs.org

Beyond DoM, controlling regioselectivity in the synthesis of multi-substituted benzenes relies on understanding the directing effects of substituents in electrophilic aromatic substitution (EAS) reactions, such as Friedel-Crafts reactions. imist.ma The substituents already present on the ring dictate the position of subsequent substitutions.

The benzyloxy group is a strongly activating, ortho, para-directing group due to the resonance donation of the oxygen's lone pairs. The methyl group is a weakly activating, ortho, para-director. In a precursor like 4-benzyloxytoluene, both groups direct incoming electrophiles to the same positions (C2 and C6, ortho to the methyl group and ortho to the benzyloxy group).

A common strategy to introduce the ethynyl group is through Sonogashira coupling with a halogenated precursor. Therefore, the key step is the regioselective halogenation (e.g., iodination or bromination) of a disubstituted precursor.

Starting from p-Cresol: Protection of the hydroxyl group as a benzyl ether gives 4-methylanisole (B47524) (p-benzyloxytoluene). The next step would be to introduce a halogen at a position ortho to the benzyloxy group. Given that both groups are ortho, para-directing, halogenation would likely occur at the positions ortho to the strongly activating benzyloxy group. Careful control of reaction conditions would be necessary to achieve mono-halogenation at the desired C2 position.

Friedel-Crafts Acylation: An alternative to direct alkylation, which is prone to polyalkylation and carbocation rearrangements, is Friedel-Crafts acylation. stackexchange.com One could start with benzylated phenol and perform a Friedel-Crafts acylation. The acyl group, being a deactivating meta-director, would prevent poly-acylation. stackexchange.com Subsequent reduction of the ketone (e.g., via Clemmensen or Wolff-Kishner reduction) would yield the alkyl group. stackexchange.com This approach offers superior control for installing alkyl chains but is less direct for methylation.

The synthesis of the target compound would likely culminate in a Sonogashira coupling reaction between the halogenated intermediate (e.g., 4-(benzyloxy)-1-iodo-2-methylbenzene) and a terminal alkyne, such as trimethylsilylacetylene, followed by deprotection. wikipedia.org

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of aryl alkynes, particularly through the widely used Sonogashira coupling, aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. chu.edu.cnrsc.org

Traditional Sonogashira couplings often employ organic solvents, which contribute significantly to chemical waste. nih.gov Green alternatives focus on eliminating or replacing these solvents.

Solvent-Free Synthesis: Reactions can be conducted under solvent-free conditions, often with the aid of techniques like high-speed ball milling. rsc.orgresearchgate.net This mechanochemical approach can drive reactions between solid reactants, eliminating the need for a solvent entirely. researchgate.net Another solvent-free method involves using a combination of a palladium catalyst like PdCl2(PPh3)2 with tetrabutylammonium fluoride (TBAF), which can facilitate the coupling of aryl halides and terminal alkynes without any solvent medium. acs.org

Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Sonogashira couplings have been successfully performed in aqueous media, often with the aid of surfactants like sodium dodecyl sulfate (SDS) or cetyl-trimethylammonium bromide (CTAB). rsc.orgresearchgate.net These surfactants help to solubilize the organic reactants in water, creating micelles where the reaction can proceed efficiently at mild temperatures. rsc.org

| Synthesis Condition | Catalyst System | Substrates | Key Advantage |

| Solvent-Free (Ball Milling) | Pd catalyst, Cu ball/vial | Aryl halides, Terminal alkynes | Eliminates solvent waste; potential for catalyst role by reaction vessel. rsc.orgresearchgate.net |

| Solvent-Free (Chemical) | PdCl₂(PPh₃)₂, TBAF | Aryl iodides, bromides, chlorides | Avoids copper co-catalyst and amine bases in addition to solvents. acs.org |

| Aqueous Media | Pd(PPh₃)₂Cl₂, CuI, Surfactant (SDS) | Aryl iodides, bromides | Utilizes water as a benign solvent; mild reaction conditions (e.g., 40 °C). rsc.org |

This table is interactive and provides a summary of green synthetic conditions for Sonogashira coupling.

The palladium catalysts used in cross-coupling reactions are expensive and can be toxic, making their recovery and reuse a key goal of green chemistry.

Catalyst Recycling: A common strategy is the heterogenization of the palladium catalyst by immobilizing it on a solid support. Supports such as silica (B1680970), alumina, titania, polymers, and mesoporous materials like MCM-41 have been used. cam.ac.uknih.govresearchgate.net These supported catalysts can be easily separated from the reaction mixture by filtration or centrifugation and reused for multiple reaction cycles with minimal loss of activity. cam.ac.ukresearchgate.net For instance, NHC-Pd complexes immobilized on silica have been shown to be recyclable up to four times with yields over 80%. cam.ac.uk

Sustainable Reagent Utilization: A significant green improvement in Sonogashira reactions is the elimination of the copper co-catalyst. Copper(I) can promote the undesirable homocoupling of alkynes (Glaser coupling) and is toxic. wikipedia.org Numerous copper-free Sonogashira protocols have been developed, which not only prevent this side reaction but also simplify product purification and reduce toxic waste. libretexts.org Additionally, replacing traditional amine bases with more environmentally benign alternatives or using catalytic amounts of bases contributes to the sustainability of the process. rsc.org

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing for safety, efficiency, and scalability. acs.org

Continuous flow systems, such as packed-bed microreactors, are particularly well-suited for heterogenized catalysts. thalesnano.comrsc.org For a Sonogashira coupling, a solution containing the aryl halide and alkyne can be passed through a heated column packed with a supported palladium catalyst. acs.orgrsc.org This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity. thalesnano.com Furthermore, it enables the integration of reaction and purification steps, and the catalyst remains contained within the reactor for continuous use over extended periods. cam.ac.ukacs.org This methodology has been successfully applied to synthesize libraries of compounds and key pharmaceutical intermediates, demonstrating its robustness and potential for industrial-scale green synthesis. acs.orgrsc.org

One-Pot and Cascade Reactions in Compound Construction

One-pot syntheses are particularly valuable as they circumvent the need for isolating and purifying intermediates, which can lead to significant savings in time and resources. For the construction of this compound, a plausible one-pot approach would involve a tandem Sonogashira coupling reaction. researchgate.net This strategy could commence with the coupling of a suitable aryl halide with a protected acetylene (B1199291) source, followed by in-situ deprotection and a subsequent coupling with a second aryl halide, all within the same reaction flask. researchgate.net

Cascade reactions, also known as tandem or domino reactions, represent an even more sophisticated approach where a single catalyst orchestrates a series of bond-forming events. bohrium.com These reactions are designed to proceed through a series of transformations, with each step creating the necessary functionality for the subsequent reaction. bohrium.com An example of a cascade reaction that could be adapted for the synthesis of related structures involves an initial coupling event followed by an intramolecular cyclization. While not directly forming this compound, these methodologies highlight the potential for creating complex molecular architectures in a highly efficient manner.

Multicomponent reactions (MCRs) are a subset of one-pot reactions where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. nih.govwiley.com This approach is highly convergent and allows for the rapid generation of molecular diversity. The synthesis of quinoline (B57606) derivatives through a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes showcases the power of MCRs in constructing complex heterocyclic systems. organic-chemistry.org While not directly applicable to the synthesis of this compound, this illustrates the principles of MCRs that could inspire novel synthetic routes.

The following tables summarize representative examples of one-pot and cascade reactions from the literature that, while not producing the target compound directly, demonstrate the principles that could be applied to its synthesis.

Table 1: Examples of One-Pot Sonogashira Coupling Reactions for the Synthesis of Diarylalkynes

| Entry | Aryl Halide 1 | Aryl Halide 2 | Acetylene Source | Catalyst System | Base | Solvent | Yield (%) |

| 1 | 4-Iodoanisole | 4-Bromobenzonitrile | Propiolic acid | Pd2(dba)3, dppf | TBAF | Toluene | 85 |

| 2 | 1-Iodo-4-nitrobenzene | 4-Bromotoluene | Propiolic acid | Pd2(dba)3, PtBu3 | TBAF | Toluene | 78 |

| 3 | 1-Iodo-3,5-dimethylbenzene | 1-Bromo-4-fluorobenzene | Propiolic acid | Pd2(dba)3, dppf | TBAF | Toluene | 92 |

This data is representative of one-pot diarylalkyne synthesis and is adapted from related literature. organic-chemistry.org

Table 2: Examples of Tandem Sonogashira Coupling-Cyclization Reactions

| Entry | Substrate 1 | Substrate 2 | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

| 1 | 2-Iodophenol | Phenylacetylene | Cu-ligand complex | DMF | 110 | 95 |

| 2 | 2-Bromobenzenesulfonamide | 1-Octyne | Pd(PPh3)2Cl2, CuI | DMF | 70 | 92 |

| 3 | o-Ethynylaniline | Aryl iodide | Palladium catalyst | Dioxane | 100 | 85 |

This data illustrates tandem reactions for the synthesis of heterocyclic compounds and is based on findings from analogous systems. rsc.orgorganic-chemistry.orgrsc.org

The development of such advanced synthetic methodologies is crucial for the efficient and environmentally benign production of fine chemicals and pharmaceutical intermediates. The principles demonstrated in these related one-pot and cascade reactions provide a solid foundation for designing a highly efficient synthesis of this compound.

Mechanistic Investigations of Reactions Involving 4 Benzyloxy 1 Ethynyl 2 Methylbenzene

Reaction Pathways of the Terminal Alkyne Functionality

The carbon-carbon triple bond of the ethynyl (B1212043) group is an electron-rich region, making it susceptible to a variety of addition and cycloaddition reactions.

Metal-Catalyzed Cycloadditions (e.g., Click Chemistry)

The terminal alkyne of 4-(Benzyloxy)-1-ethynyl-2-methylbenzene is an ideal substrate for metal-catalyzed cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govinterchim.frsigmaaldrich.com This reaction is prized for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups, including the benzyloxy moiety. nih.govsigmaaldrich.com

The generally accepted mechanism for CuAAC involves the formation of a copper(I)-acetylide intermediate from the terminal alkyne. nih.gov This intermediate then reacts with an organic azide (B81097) in a stepwise manner. The process is believed to proceed through the formation of a six-membered copper-containing ring, which then rearranges and collapses to furnish the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the copper(I) catalyst. researchgate.net

Ruthenium catalysts can also be employed for azide-alkyne cycloadditions, but they yield the 1,5-disubstituted triazole regioisomer. organic-chemistry.org The mechanism of the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is distinct, proceeding through an oxidative coupling pathway to form a six-membered ruthenacycle intermediate, which then undergoes reductive elimination to give the final product. organic-chemistry.org

| Reaction Type | Catalyst | Typical Product | Key Mechanistic Feature |

| CuAAC (Click Chemistry) | Copper(I) salts (e.g., CuI, CuSO₄/sodium ascorbate) | 1,4-disubstituted 1,2,3-triazole | Formation of a copper-acetylide intermediate. nih.govresearchgate.net |

| RuAAC | Ruthenium complexes (e.g., Cp*RuCl) | 1,5-disubstituted 1,2,3-triazole | Oxidative coupling to a ruthenacycle intermediate. organic-chemistry.org |

Hydration and Hydroamination Reaction Mechanisms

Hydration: The addition of water across the triple bond of an alkyne can be catalyzed by various transition metals or strong acids. For a terminal alkyne like that in this compound, hydration typically follows Markovnikov's rule, yielding a methyl ketone. libretexts.orgkhanacademy.orgyoutube.com This reaction is often catalyzed by mercury(II) salts in aqueous acid. khanacademy.orgyoutube.com The mechanism involves the formation of a vinyl cation intermediate at the more substituted carbon, which is then attacked by water. The resulting enol intermediate rapidly tautomerizes to the more stable keto form. libretexts.orglumenlearning.com

Conversely, anti-Markovnikov hydration, which yields an aldehyde, can be achieved using specific ruthenium or other transition metal catalysts. tcichemicals.comacs.orgacs.orgnih.gov The mechanism for ruthenium-catalyzed anti-Markovnikov hydration is thought to involve the isomerization of the alkyne to a vinylidene ligand on the metal center, which then undergoes nucleophilic attack by water at the terminal carbon. acs.org Another established method for anti-Markovnikov hydration is the hydroboration-oxidation sequence, which uses a sterically hindered borane (B79455) followed by oxidation. libretexts.org

Hydroamination: The addition of an N-H bond across the alkyne triple bond, or hydroamination, is a powerful method for synthesizing enamines and imines. This transformation can be catalyzed by a range of metals, including early transition metals (e.g., zirconium, titanium), lanthanides, and late transition metals (e.g., gold). nih.govlibretexts.org For late transition metal catalysts like gold, the proposed mechanism involves the coordination of the metal to the alkyne, which activates it for nucleophilic attack by the amine. nih.gov Subsequent protonolysis releases the enamine or imine product and regenerates the catalyst. nih.gov Early transition metals and lanthanides are thought to operate via a mechanism involving the formation of a metal-amide complex, followed by insertion of the alkyne into the metal-nitrogen bond. libretexts.org

Oxidation and Reduction Processes of the Ethynyl Group

Oxidation: The ethynyl group can undergo oxidative cleavage under strong oxidizing conditions, such as treatment with ozone (O₃) or potassium permanganate (B83412) (KMnO₄). orgoreview.comlibretexts.org This reaction breaks the triple bond entirely. For a terminal alkyne, oxidative cleavage typically yields a carboxylic acid (from the internal alkyne carbon) and carbon dioxide (from the terminal carbon). orgoreview.com The mechanism with KMnO₄ involves the formation of a cyclic manganate (B1198562) ester intermediate, which is then cleaved. orgoreview.com Gentler oxidation conditions can yield vicinal dicarbonyl compounds. libretexts.org A variety of reagents, including ruthenium tetroxide (generated in situ from RuO₂/Oxone), can efficiently convert terminal alkynes into carboxylic acids. organic-chemistry.org

Reduction: The ethynyl group can be reduced to either an alkene or an alkane, depending on the reagents and conditions employed. lumenlearning.comorganicchemistrytutor.com

Reduction to an Alkane: Complete reduction to the corresponding ethyl group, forming 4-(Benzyloxy)-1-ethyl-2-methylbenzene, can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum, or nickel with two equivalents of hydrogen gas (H₂). lumenlearning.comlibretexts.org

Reduction to a cis-Alkene: Partial reduction to a cis-alkene (Z-alkene) is accomplished using a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline). lumenlearning.comlibretexts.org The catalyst is deactivated enough to stop the reduction at the alkene stage. The mechanism involves the syn-addition of two hydrogen atoms across the triple bond on the catalyst surface. organicchemistrytutor.com

Reduction to a trans-Alkene: Stereoselective reduction to a trans-alkene (E-alkene) is achieved via a dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia. lumenlearning.comlibretexts.org The mechanism involves a radical anion intermediate. The steric repulsion between the substituents in this intermediate favors a trans configuration before the second electron transfer and protonation steps occur. youtube.com

Reactivity Profile of the Benzyloxy Ether Linkage

The benzyloxy group is a common protecting group for phenols and alcohols due to its general stability. Its cleavage, or deprotection, is a key reaction.

Deprotection Strategies and Mechanisms (e.g., Hydrogenolysis, Lewis Acid Mediated Cleavage)

Hydrogenolysis: The most common method for cleaving a benzyl (B1604629) ether is catalytic hydrogenolysis. organic-chemistry.orgjk-sci.com This reaction involves treating the ether with hydrogen gas in the presence of a palladium catalyst, typically Pd/C. jk-sci.comacsgcipr.org The process cleaves the benzylic carbon-oxygen bond to yield the corresponding phenol (B47542) (4-ethynyl-3-methylphenol) and toluene. jk-sci.comambeed.com The mechanism is understood to involve the bonding of the substrate and hydrogen to active sites on the palladium surface, leading to the cleavage of the ether bond. acsgcipr.org This method is generally clean and high-yielding, but it is incompatible with other reducible functional groups, such as the alkyne, which would also be reduced under these conditions. organic-chemistry.org

Lewis Acid Mediated Cleavage: Benzyl ethers can also be cleaved using various Lewis acids, such as boron trichloride (B1173362) (BCl₃), boron tribromide (BBr₃), or tin tetrachloride (SnCl₄). atlanchimpharma.comresearchgate.net This method is advantageous when hydrogenolysis-sensitive groups are present in the molecule. The mechanism is believed to start with the coordination of the Lewis acid to the ether oxygen atom. atlanchimpharma.com This coordination makes the oxygen a better leaving group and activates the benzylic carbon for nucleophilic attack. A nucleophile, which can be the counterion from the Lewis acid (e.g., Cl⁻) or another added nucleophile, then attacks the benzylic carbon, cleaving the C-O bond. atlanchimpharma.com

| Deprotection Method | Typical Reagents | Products from this compound | Mechanism |

| Catalytic Hydrogenolysis | H₂, Pd/C | 4-Ethynyl-3-methylphenol + Toluene (Alkyne would also be reduced) | Heterogeneous catalysis on metal surface. acsgcipr.org |

| Lewis Acid Cleavage | BCl₃, BBr₃, SnCl₄ | 4-Ethynyl-3-methylphenol + Benzyl Halide | Coordination of Lewis acid to ether oxygen followed by nucleophilic attack at the benzylic carbon. atlanchimpharma.com |

Rearrangement Reactions Involving the Benzyloxy Moiety

While the benzyl ether linkage is generally stable, rearrangement reactions can occur under specific conditions, although they are less common than deprotection. Thermal or acid-catalyzed rearrangements of aryl benzyl ethers have been observed, often proceeding through the cleavage of the C-O bond to form an intermediate ion pair or radical pair. cdnsciencepub.comrsc.orgacs.org For example, heating benzyl ethers can lead to homolytic fission, generating a benzyl radical and a phenoxy radical, which can then recombine at different positions on the aromatic ring or react with the solvent. cdnsciencepub.com

Acid-catalyzed rearrangements can involve the formation of a benzyl cation, which can then act as an electrophile and re-attack the aromatic ring, leading to migration of the benzyl group. rsc.org However, for a substrate like this compound, these rearrangement reactions are not typically sought and would likely compete with deprotection or other side reactions depending on the conditions employed.

Thermal Decomposition Pathways and Kinetic Analysis

The thermal decomposition of this compound would likely proceed through several potential pathways, dictated by the relative bond dissociation energies of the susceptible bonds within the molecule. The benzylic C-O bond is often the weakest link in such structures and would be a prime candidate for initial homolytic cleavage under thermal stress.

Potential Decomposition Pathways:

Benzylic C-O Bond Cleavage: The initiation step would likely involve the homolytic cleavage of the benzyl-oxygen bond, forming a benzyl radical and a 4-ethynyl-2-methylphenoxyl radical. These highly reactive radical intermediates would then undergo a series of complex secondary reactions, including hydrogen abstraction, recombination, and fragmentation.

Ethynyl Group Reactions: At higher temperatures, the ethynyl group could undergo polymerization or other rearrangements.

Methyl Group Oxidation: In the presence of an oxidant, the methyl group could be susceptible to oxidation.

Kinetic Analysis:

A detailed kinetic analysis of the thermal decomposition would require experimental data obtained from techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS). Such an analysis would determine the reaction order, activation energy (Ea), and pre-exponential factor (A) for the decomposition process.

Without experimental data for this compound, a quantitative kinetic analysis is not possible. For context, kinetic parameters for the decomposition of related aromatic compounds can vary widely depending on their specific substitution patterns and the experimental conditions.

Hypothetical Thermal Decomposition Data

The following table illustrates the type of data that would be generated from a kinetic study. Note: This data is hypothetical and for illustrative purposes only.

| Temperature (K) | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) |

| 500 | k₁ | \multirow{4}{*}{Not Determined} |

| 525 | k₂ | |

| 550 | k₃ | |

| 575 | k₄ |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Core

The regioselectivity of electrophilic aromatic substitution on the benzene ring of this compound is governed by the cumulative directing effects of the three substituents: the benzyloxy group, the ethynyl group, and the methyl group.

Benzyloxy Group (-OCH₂Ph): The benzyloxy group is an ortho, para-directing and activating group. The oxygen atom's lone pairs can donate electron density to the ring through resonance, stabilizing the arenium ion intermediate formed during ortho and para attack. libretexts.orgyoutube.comwikipedia.orgminia.edu.egcognitoedu.org

Methyl Group (-CH₃): The methyl group is also an ortho, para-directing and activating group due to hyperconjugation and its weak electron-donating inductive effect. libretexts.orgyoutube.comwikipedia.orgminia.edu.egcognitoedu.org

Ethynyl Group (-C≡CH): The ethynyl group is generally considered a meta-directing and deactivating group. The sp-hybridized carbons of the alkyne are more electronegative than sp²-hybridized carbons of the benzene ring, leading to an electron-withdrawing inductive effect.

The positions for electrophilic attack are influenced by the interplay of these directing effects. The powerful activating and ortho, para-directing nature of the benzyloxy group is expected to be the dominant factor. The methyl group further reinforces this preference. The deactivating and meta-directing effect of the ethynyl group will likely have a lesser influence. The positions ortho to the strongly activating benzyloxy group are the most likely sites for substitution.

Nucleophilic aromatic substitution on the unsubstituted benzene core of this molecule is highly unlikely as the ring is electron-rich and lacks a suitable leaving group.

Detailed computational studies using methods like Density Functional Theory (DFT) would be necessary to accurately predict the reaction energetics and visualize the transition states for reactions involving this compound. Such studies could provide valuable insights into:

Activation Energies: Calculation of the activation energies for various reaction pathways would quantitatively predict the most favorable routes.

Transition State Geometries: Optimization of transition state geometries would elucidate the structural changes that occur during the reaction.

Reaction Mechanisms: Computational modeling can help to confirm or propose reaction mechanisms by mapping the potential energy surface.

Hypothetical Computational Data for Electrophilic Nitration

The following table is a hypothetical representation of data that could be obtained from a computational study on the electrophilic nitration of this compound. Note: This data is for illustrative purposes and has not been scientifically validated.

| Position of Attack | Relative Activation Energy (kcal/mol) |

| Ortho to Benzyloxy | 0 (Reference) |

| Para to Benzyloxy | +2.5 |

| Meta to Benzyloxy | +8.0 |

Radical Reactions and Single-Electron Transfer Processes

The presence of the benzylic hydrogen atoms and the ethynyl group in this compound suggests potential reactivity under radical conditions.

Radical Reactions:

Benzylic Hydrogen Abstraction: The hydrogen atoms on the methylene (B1212753) bridge of the benzyloxy group are benzylic and thus susceptible to abstraction by radical initiators. This would form a resonance-stabilized benzylic radical.

Radical Addition to the Ethynyl Group: The triple bond of the ethynyl group can undergo radical addition reactions.

Single-Electron Transfer (SET) Processes:

The electron-rich nature of the substituted benzene ring could make it amenable to single-electron transfer processes, particularly in the presence of strong electron acceptors. An SET event would lead to the formation of a radical cation, which could then undergo a variety of subsequent reactions. Mechanistic studies involving techniques such as cyclic voltammetry and computational analysis of redox potentials would be required to investigate the feasibility of SET pathways. nih.gov

Derivatization and Complex Molecule Synthesis Utilizing 4 Benzyloxy 1 Ethynyl 2 Methylbenzene

Construction of Heterocyclic Scaffolds via Ethynyl (B1212043) Functionalization

The terminal alkyne functionality of 4-(benzyloxy)-1-ethynyl-2-methylbenzene is a key feature that allows for its use in the synthesis of various heterocyclic compounds. Cycloaddition reactions and transition-metal-catalyzed cyclizations are prominent strategies for constructing these ring systems.

The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a powerful method for the synthesis of 1,2,3-triazoles. This reaction, often referred to as "click chemistry," is known for its high efficiency, selectivity, and broad substrate scope. nih.govwikipedia.org The copper(I)-catalyzed version of this reaction (CuAAC) proceeds readily with terminal alkynes, such as this compound, and organic azides to yield 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov The reaction is typically carried out under mild conditions and is tolerant of a wide range of functional groups. nih.govscielo.br The resulting triazole ring is a stable aromatic system that can act as a linker or a pharmacophore in medicinal chemistry. nih.gov

Similarly, the ethynyl group can participate in [3+2] cycloaddition reactions with nitrile oxides to form isoxazoles. organic-chemistry.orgnih.gov Nitrile oxides can be generated in situ from aldoximes or other precursors, and their reaction with terminal alkynes provides a direct route to 3,5-disubstituted isoxazoles. nih.govnih.gov This method is highly regioselective and offers a convenient pathway to this important class of heterocycles. nih.gov The reaction conditions are generally mild, making it a valuable tool for the synthesis of complex molecules containing the isoxazole (B147169) moiety. nih.govnih.gov

| Heterocycle | Synthetic Method | Key Features |

|---|---|---|

| Triazoles | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency, high regioselectivity, mild reaction conditions. nih.govnih.gov |

| Isoxazoles | [3+2] Cycloaddition with Nitrile Oxides | Regioselective formation of 3,5-disubstituted isoxazoles, often with in situ generation of the nitrile oxide. nih.govnih.gov |

While direct synthesis from this compound is not explicitly detailed in the provided context, the synthesis of indoles and benzofurans often involves precursors with ethynyl functionalities. For instance, the synthesis of 4-benzyloxyindole (B23222) has been achieved from 6-benzyloxy-2-nitrotoluene through a multi-step process. orgsyn.orgresearchgate.net However, a more direct route to substituted indoles can be envisioned from 2-ethynylanilines, which can undergo cyclization to form the indole (B1671886) ring. organic-chemistry.org

The synthesis of benzofurans from terminal alkynes is a well-established process. A common and efficient method involves the Sonogashira coupling of a terminal alkyne with an ortho-halophenol, followed by an intramolecular cyclization. nih.govorganic-chemistry.orgresearchgate.net This palladium- and copper-catalyzed reaction allows for the construction of the benzofuran (B130515) scaffold in a one-pot procedure. nih.govorganic-chemistry.org The reaction is versatile and tolerates a variety of substituents on both the alkyne and the phenol (B47542), suggesting that this compound would be a suitable substrate for the synthesis of the corresponding substituted benzofuran. organic-chemistry.orgrsc.org

| Heterocycle | General Synthetic Strategy | Key Reactions |

|---|---|---|

| Indoles | Cyclization of 2-ethynylaniline (B1227618) precursors. | Transition-metal-catalyzed intramolecular cyclization. organic-chemistry.org |

| Benzofurans | Coupling of a terminal alkyne with an ortho-halophenol followed by cyclization. | Sonogashira coupling and intramolecular 5-exo-dig cycloisomerization. nih.govorganic-chemistry.orgresearchgate.net |

Polymerization and Oligomerization Reactions

The ethynyl group of this compound also allows for its participation in polymerization and oligomerization reactions, leading to the formation of novel polymeric materials.

Copolymerization of ethynylbenzene derivatives with other monomers, such as styrene (B11656), offers a strategy to incorporate the specific properties of the ethynylbenzene unit into a larger polymer chain. Studies on the copolymerization of ring-substituted phenylcyanoacrylates, including benzyloxy-substituted derivatives, with styrene have demonstrated the feasibility of incorporating such monomers into polystyrene chains via radical polymerization. chemrxiv.org This suggests that this compound could potentially be used as a comonomer in similar polymerization reactions, leading to copolymers with modified thermal and mechanical properties.

Incorporation into Macrocyclic and Supramolecular Structures

The rigid, linear nature of the ethynyl group makes it a valuable component in the construction of macrocycles and supramolecular assemblies. Oxidative coupling of terminal alkynes is a common strategy for the synthesis of macrocycles containing diacetylene linkages. This approach has been used to create complex, rotationally restricted oligomers. nih.gov The synthesis of such structures often relies on the strategic use of protecting groups to control the cyclization process. nih.gov The benzyloxy group on this compound could serve as a protecting group that can be removed at a later stage to reveal a hydroxyl functionality for further derivatization or to influence the solubility and assembly of the final structure. The incorporation of this building block into macrocyclic structures could lead to novel host-guest systems or materials with unique recognition properties.

Precursor for Bioactive Molecules and Natural Product Analogues

The strategic placement of reactive functional groups—a terminal alkyne and a protected phenol—renders this compound a valuable building block in the synthesis of complex bioactive molecules and analogues of natural products. Its utility is prominently highlighted in the construction of intricate molecular architectures, such as those found in immunosuppressants and potentially in the synthesis of stilbenoid-based compounds.

Synthesis of Immunosuppressant Polyketides: (-)-SNF4435 C and (+)-SNF4435 D

A significant application of a derivative of this compound is in the total synthesis of the potent immunosuppressant polyketides, (-)-SNF4435 C and (+)-SNF4435 D. oregonstate.edunih.govnyu.edu These natural products have garnered attention for their unique structure and biological activity, including the inhibition of B-cell proliferation and the reversal of multidrug resistance in certain cancer cell lines. oregonstate.edu The synthetic strategy for these complex molecules relies on a convergent approach, where key fragments of the molecule are synthesized independently before being coupled together.

In this context, a vinylstannane derivative, which can be prepared from this compound, serves as a crucial component. The synthesis of SNF4435 C and D features a high-yielding Stille coupling reaction followed by an 8π-6π electrocyclization cascade. oregonstate.edunih.gov The vinylstannane, derived from the hydrostannylation of the parent alkyne, acts as the nucleophilic partner in the Stille coupling. This key reaction joins the two major fragments of the molecule, setting the stage for the subsequent electrocyclization which forms the characteristic bicyclo[4.2.0]octadiene core of the natural products. oregonstate.eduoregonstate.edu

Table 1: Key Reactions in the Synthesis of SNF4435 C and D Involving a Derivative of this compound

| Step | Reaction Type | Precursor Derived from this compound | Key Reagents and Conditions | Purpose |

| 1 | Hydrostannylation | This compound | Tributyltin hydride (Bu₃SnH), radical initiator (e.g., AIBN) or transition metal catalyst | Formation of the corresponding vinylstannane, a key intermediate for the Stille coupling. |

| 2 | Stille Coupling | Vinylstannane derivative | Palladium catalyst (e.g., Pd(PPh₃)₄), vinyl iodide coupling partner | Carbon-carbon bond formation to assemble the linear tetraene precursor of the natural products. oregonstate.edu |

| 3 | Electrocyclization Cascade | Tetraene precursor formed from the Stille coupling | Thermal conditions | Formation of the bicyclo[4.2.0]octadiene core of SNF4435 C and D. oregonstate.eduoregonstate.edu |

Potential in the Synthesis of Stilbenoid Analogues

The structural motif of this compound also lends itself to the synthesis of stilbenoids and their analogues, a class of compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The ethynyl group can be readily transformed into a vinyl group, which is a key structural feature of stilbenes (1,2-diphenylethylene derivatives).

One common method for the synthesis of stilbenes is through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. scielo.org.mx In a potential synthetic route, this compound could be coupled with a variety of aryl halides. The resulting diarylacetylene could then be selectively reduced to either the cis- or trans-stilbene. This approach offers a high degree of flexibility, allowing for the introduction of various substituents on the second aromatic ring, thereby enabling the creation of a library of stilbenoid analogues for biological screening.

For instance, coupling with a suitably substituted aryl iodide could lead to precursors for methylated analogues of resveratrol, a well-known stilbenoid with numerous reported health benefits. nih.govnih.gov Subsequent deprotection of the benzyl (B1604629) group would yield the corresponding phenol, a common feature in many biologically active stilbenoids.

Table 2: Potential Synthetic Route to Stilbenoid Analogues

| Step | Reaction Type | Starting Material | Key Reagents and Conditions | Intermediate/Product |

| 1 | Sonogashira Coupling | This compound | Aryl halide, Pd/Cu catalyst, base | Diarylacetylene intermediate |

| 2 | Selective Reduction | Diarylacetylene intermediate | Lindlar's catalyst (for cis-alkene) or dissolving metal reduction (for trans-alkene) | Stilbene derivative |

| 3 | Deprotection | Stilbene derivative | Hydrogenolysis (e.g., H₂, Pd/C) or other debenzylation methods | Phenolic stilbenoid analogue |

This modular approach would allow for the systematic exploration of structure-activity relationships within this important class of natural product analogues.

After conducting a thorough search for scientific literature and spectroscopic data, it has been determined that specific experimental data for the compound “this compound” is not available in published, publicly accessible resources. While data exists for structurally related compounds containing benzyloxy, ethynyl, and substituted benzene (B151609) moieties, providing an analysis based on these related structures would not meet the stringent requirement of focusing solely and accurately on "this compound."

To generate the detailed and scientifically rigorous article as requested, specific high-resolution 1D and 2D NMR data (¹H, ¹³C, COSY, HSQC, HMBC, NOESY), high-resolution mass spectrometry data for exact mass and fragmentation patterns, and vibrational spectroscopy (IR and Raman) data for "this compound" are required.

Without access to primary research data detailing the characterization of this specific molecule, it is not possible to construct the requested article while adhering to the principles of scientific accuracy and the explicit instructions provided. Therefore, the content for the specified outline cannot be generated at this time.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide valuable information about the electronic structure and conjugation effects within a molecule.

The UV-Vis absorption spectrum of 4-(Benzyloxy)-1-ethynyl-2-methylbenzene is expected to exhibit absorption bands corresponding to π→π* electronic transitions within the aromatic rings and the ethynyl (B1212043) group. The conjugation between the ethynyl group and the substituted benzene (B151609) ring will likely result in a red-shift (bathochromic shift) of the absorption maxima compared to the individual chromophores. The benzyloxy group, acting as an auxochrome, can further influence the electronic transitions through its oxygen lone pairs, which can participate in resonance with the aromatic π-system. The presence of multiple chromophores (the substituted benzene ring and the benzyl (B1604629) group) may lead to a complex spectrum with overlapping absorption bands.

Solvatochromism refers to the change in the position, intensity, and shape of UV-Vis absorption bands with a change in the polarity of the solvent. Such studies can provide insights into the nature of the electronic transitions and the difference in polarity between the ground and excited states of a molecule. For molecules like this compound, an increase in solvent polarity is expected to cause a shift in the absorption maxima. A bathochromic (red) shift with increasing solvent polarity would suggest that the excited state is more polar than the ground state, while a hypsochromic (blue) shift would indicate a less polar excited state. researchgate.net A systematic study using a range of solvents with varying polarities would be required to quantify this effect.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, purification, and purity assessment of organic compounds.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity and quantifying the amount of this compound in a sample. A reversed-phase HPLC method would be the most common approach, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase. researchgate.net A typical mobile phase could consist of a gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water, allowing for the efficient separation of the target compound from any impurities or starting materials. researchgate.net Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum. For quantitative analysis, a calibration curve would be constructed by running a series of standards of known concentration. The high sensitivity and resolution of HPLC make it an ideal method for ensuring the high purity required for subsequent applications. researchgate.net

| Parameter | Typical Conditions for Benzene Derivatives researchgate.net |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 0.5 - 2.0 mL/min |

| Detection | UV-Vis at λmax |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds. For the analysis of "this compound," this method would typically be applied to more volatile derivatives or to assess the presence of volatile impurities. The compound itself, due to its relatively high molecular weight and boiling point, may require high-temperature GC conditions or derivatization to enhance its volatility.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation of components is achieved based on their differential partitioning between the stationary phase of the column and the mobile gas phase. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. This mass spectrum serves as a molecular fingerprint, allowing for structural elucidation and identification.

Illustrative GC-MS Data for a Hypothetical Volatile Derivative:

Below is a hypothetical data table illustrating the kind of information that would be obtained from a GC-MS analysis of a volatile derivative of "this compound."

| Retention Time (min) | Major m/z Peaks | Tentative Identification |

| 5.8 | 91, 105, 131, 146 | Toluene (impurity) |

| 12.3 | 91, 115, 128, 145 | 1-Ethynyl-2-methylbenzene |

| 25.7 | 91, 207, 222 | This compound |

Preparative Chromatography for Compound Purification

Preparative chromatography is an essential technique for the isolation and purification of "this compound" from reaction mixtures and starting materials. This method operates on the same principles as analytical chromatography but is scaled up to handle larger quantities of material. The goal is to separate the target compound from byproducts and unreacted reagents to obtain a highly pure sample for further analysis and application.

Commonly, preparative high-performance liquid chromatography (HPLC) or column chromatography are employed. In preparative HPLC, the crude sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A solvent or a mixture of solvents (the mobile phase) is then pumped through the column, and the components of the sample are separated based on their differential affinities for the stationary and mobile phases. Fractions are collected as they elute from the column, and those containing the pure desired compound are combined.

Typical Parameters for Preparative HPLC Purification:

This table provides an example of the experimental parameters that might be used for the purification of "this compound" using preparative HPLC.

| Parameter | Value |

| Column | C18, 10 µm, 250 x 50 mm |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 80 mL/min |

| Detection | UV at 254 nm |

| Sample Loading | 500 mg |

X-ray Crystallography for Solid-State Structural Determination (of derivatives)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of "this compound" itself might be challenging, this method is invaluable for elucidating the solid-state structure of its crystalline derivatives. The resulting structural information provides definitive proof of connectivity and conformation, which is fundamental to understanding the compound's chemical and physical properties.

The process involves irradiating a single crystal of a derivative with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the crystal can be constructed. From this map, the positions of the individual atoms can be determined with high precision, yielding detailed information about bond lengths, bond angles, and intermolecular interactions.

Illustrative Crystallographic Data for a Hypothetical Derivative:

The following table presents hypothetical crystallographic data that could be obtained for a crystalline derivative of "this compound." mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (º) | 98.76 |

| Volume (ų) | 1354.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.215 |

Computational and Theoretical Studies on 4 Benzyloxy 1 Ethynyl 2 Methylbenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific computational data for 4-(Benzyloxy)-1-ethynyl-2-methylbenzene is not present in the current body of scientific literature.

Density Functional Theory (DFT) Calculations for Geometries and Energies

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. researchgate.net A typical DFT study would provide the optimized molecular structure, bond lengths, bond angles, and dihedral angles, as well as thermodynamic data such as enthalpy, Gibbs free energy, and entropy. Such calculations would offer a foundational understanding of the molecule's stability and preferred three-dimensional arrangement. At present, no published research has reported these specific parameters for this compound.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, are key indicators of a molecule's kinetic stability and its ability to act as an electron donor or acceptor. researchgate.net An analysis of the spatial distribution of these orbitals can predict the most likely sites for nucleophilic and electrophilic attack. researchgate.net For this compound, FMO analysis would be invaluable for predicting its behavior in chemical reactions. However, the necessary calculations to determine these properties have not been reported.

Reaction Mechanism Modeling and Transition State Locating

Computational modeling is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that govern reaction rates.

Potential Energy Surface Mapping

A potential energy surface (PES) provides a comprehensive depiction of the energy of a chemical system as a function of its geometry. By mapping the PES for a reaction involving this compound, researchers could identify the most favorable reaction pathways, locate transition states, and identify any intermediates. This would provide a detailed, step-by-step understanding of the reaction mechanism at a molecular level. As of now, such a detailed mechanistic study has not been undertaken or published for this compound.

Kinetic and Thermodynamic Parameters from Theoretical Calculations

From the potential energy surface, key kinetic and thermodynamic parameters, such as activation energies and reaction enthalpies, can be calculated. These theoretical values are crucial for predicting reaction feasibility and rates, offering insights that can guide experimental work. The absence of such computational studies on this compound means that these predictive data points are currently unavailable.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations provide a way to explore the conformational flexibility of a molecule over time. By simulating the motion of atoms and molecules, MD can reveal the different shapes a molecule can adopt and the relative stability of these conformations. For a molecule like this compound, which possesses several rotatable bonds, MD simulations would be essential for understanding its dynamic behavior and how its shape might influence its interactions with other molecules. This area of computational study also remains to be explored for this specific compound.

Spectroscopic Property Prediction from First Principles

First-principles calculations, primarily based on density functional theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules. nih.gov These theoretical approaches solve the quantum mechanical equations governing the behavior of electrons in a molecule to determine its electronic structure and, from that, its various properties. For this compound, these methods can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Such computational studies typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure. Following this, spectroscopic properties are calculated using specific theoretical models. A common approach involves using the B3LYP functional with a basis set like 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a frequently used technique for calculating NMR chemical shifts. researchgate.net The predicted shifts for this compound would provide a theoretical spectrum that can be compared with experimental data to confirm its chemical structure. The table below presents hypothetical ¹H and ¹³C NMR chemical shifts, illustrating the type of data generated from such calculations.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic H | 7.20 - 7.50 | Ethynyl (B1212043) C | 80.0 - 90.0 |

| Methylene (B1212753) H (-CH₂-) | 5.10 | Aromatic C | 115.0 - 160.0 |

| Methyl H (-CH₃) | 2.30 | Methylene C (-CH₂-) | 70.0 |

| Ethynyl H | 3.10 | Methyl C (-CH₃) | 20.0 |

Predicted Infrared (IR) Vibrational Frequencies: Theoretical IR spectroscopy predicts the vibrational modes of a molecule. Each predicted frequency corresponds to a specific type of bond stretching, bending, or wagging. These predictions are valuable for interpreting experimental IR spectra. The table below shows examples of predicted vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C≡C-H stretch | ~3300 |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

| C≡C stretch | ~2100 |

| C-O-C stretch | 1200 - 1250 |

Predicted UV-Vis Absorption: Time-dependent DFT (TD-DFT) is employed to predict electronic transitions, which are observed in UV-Vis spectroscopy. researchgate.net These calculations can identify the wavelengths of maximum absorption (λmax) and provide insights into the nature of the electronic transitions, such as π→π* transitions within the aromatic rings. For this compound, TD-DFT calculations might predict a λmax in the UV region, characteristic of its conjugated π-system.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Cheminformatics tools are essential for these studies, enabling the calculation of molecular descriptors that quantify various aspects of a molecule's structure.

For this compound, a QSAR study would typically begin by calculating a range of molecular descriptors. These can be categorized as constitutional, topological, geometric, and electronic descriptors.

Key Molecular Descriptors for QSAR: The table below lists some important molecular descriptors that would be calculated for this compound to build a QSAR model.

| Descriptor Type | Descriptor Name | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Constitutional | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. |

| Topological | Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule, related to cell permeability. |

| Geometric | Molecular Volume | The volume occupied by the molecule. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

Once these descriptors are calculated for a set of molecules that includes this compound and its structural analogs with known biological activities, a statistical model is developed. This model, often based on techniques like multiple linear regression or machine learning algorithms, can then be used to predict the activity of new, untested compounds.

Cheminformatics approaches also involve analyzing the "chemical space" occupied by a set of compounds and assessing properties like "drug-likeness." For instance, Lipinski's Rule of Five is a commonly used filter to evaluate whether a compound has properties that would make it a likely orally active drug in humans. By calculating the relevant descriptors for this compound, its potential as a drug candidate can be initially assessed from a computational standpoint.

Future Research Directions and Emerging Applications

Exploration of Unconventional Reaction Pathways and Conditions

The terminal alkyne group is a cornerstone of modern organic synthesis, known for its rich and diverse reactivity. openaccesspub.orgstudysmarter.co.uk Future research into 4-(Benzyloxy)-1-ethynyl-2-methylbenzene will likely focus on leveraging this functional group under unconventional reaction conditions to access novel molecular architectures. The potential for this compound to participate in various transformations is vast, given the versatility of the ethynyl (B1212043) group. nih.gov

Key areas for exploration include:

Sonogashira Cross-Coupling Reactions: While standard in organic synthesis, the use of novel catalytic systems, such as nanoparticle-based or recyclable catalysts, could offer more sustainable and efficient pathways for C-C bond formation. nih.gov

Alkyne Metathesis: This powerful reaction could be employed to synthesize larger, more complex molecules and polymers, with potential applications in materials science.

Click Chemistry: The terminal alkyne is a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." rsc.org This could be used to link the molecule to biomolecules or polymer backbones.

Hydrofunctionalization Reactions: The addition of various X-H bonds (where X = S, Se, B, Si) across the triple bond can introduce new functionalities, leading to a wide array of derivatives with potentially interesting properties. rsc.org

Research in this area would focus on expanding the synthetic utility of this compound beyond conventional transformations, opening doors to new classes of compounds.

Development of Highly Enantioselective and Diastereoselective Transformations

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. The alkyne functionality of this compound provides a handle for the development of stereoselective reactions. Future research will likely target the development of catalytic systems that can transform the alkyne into a chiral center with high levels of control.